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Compound of Interest

Compound Name: 4'-Bromoflavone

Cat. No.: B015486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4'-Bromoflavone, a synthetically derived flavonoid, has garnered significant attention within

the scientific community for its potent biological activities, primarily as an inducer of phase II

detoxification enzymes and an inhibitor of cytochrome P450 enzymes. This technical guide

provides an in-depth analysis of the chemical properties and structural characteristics of 4'-
Bromoflavone, supported by available spectroscopic data, and outlines detailed experimental

protocols for its synthesis and biological evaluation. This document is intended to serve as a

comprehensive resource for researchers and professionals engaged in the fields of medicinal

chemistry, pharmacology, and drug development.

Chemical and Physical Properties
4'-Bromoflavone, with the systematic IUPAC name 2-(4-bromophenyl)-4H-chromen-4-one, is

a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the

table below.
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Property Value Reference(s)

Molecular Formula C₁₅H₉BrO₂ [2]

Molecular Weight 301.13 g/mol [2]

CAS Number 20525-20-6 [2]

Appearance Off-white crystalline powder [1]

Melting Point 176-178 °C [1]

Solubility Soluble in DMSO. [3]

Structural Elucidation
The structural framework of 4'-Bromoflavone consists of a flavone backbone, characterized by

a C6-C3-C6 skeleton, with a bromine atom substituted at the 4' position of the B-ring.

While a definitive X-ray crystal structure for 4'-Bromoflavone is not publicly available, its

molecular geometry can be inferred from the well-established structures of the flavone core and

related brominated compounds. The molecule is expected to be largely planar, although some

degree of torsion between the chromen-4-one ring system and the 4-bromophenyl substituent

is likely.

Spectroscopic Data
Note: Experimentally determined spectra for 4'-Bromoflavone are not widely available in

public databases. The following data is a composite of typical spectral characteristics for

flavones and brominated aromatic compounds and should be used as a general guide.

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are crucial for confirming the molecular structure. The

expected chemical shifts are influenced by the electron-withdrawing nature of the bromine

atom and the carbonyl group, as well as the aromatic ring currents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1876771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1876771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1876771/
https://scholarworks.wmich.edu/cgi/viewcontent.cgi?article=5580&context=masters_theses
https://scholarworks.wmich.edu/cgi/viewcontent.cgi?article=5580&context=masters_theses
https://pmc.ncbi.nlm.nih.gov/articles/PMC10520786/
https://www.benchchem.com/product/b015486?utm_src=pdf-body
https://www.benchchem.com/product/b015486?utm_src=pdf-body
https://www.benchchem.com/product/b015486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

2 - ~163

3 ~6.8 ~107

4 - ~178

5 ~8.2 (dd) ~125

6 ~7.5 (ddd) ~125

7 ~7.7 (ddd) ~134

8 ~7.9 (dd) ~118

4a - ~124

8a - ~156

1' - ~130

2', 6' ~7.9 (d) ~128

3', 5' ~7.7 (d) ~132

4' - ~126

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4'-Bromoflavone is expected to exhibit characteristic absorption bands

corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration

~3100-3000 Aromatic C-H stretch

~1640 C=O (carbonyl) stretch

~1600, 1585, 1500-1400 Aromatic C=C stretch

~1320-1000 C-O stretch

~850-550 C-Br stretch

2.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4'-Bromoflavone would yield a molecular ion

peak and characteristic fragmentation patterns. The presence of bromine is readily identified by

the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by

2 m/z units (M+ and M+2).

Table 4: Expected Mass Spectrum Fragmentation

m/z Proposed Fragment

300/302 [M]⁺ (Molecular ion)

272/274 [M - CO]⁺

195 [M - C₇H₄Br]⁺

120 [C₈H₄O₂]⁺

155/157 [C₆H₄Br]⁺

Biological Activity and Mechanism of Action
4'-Bromoflavone is a recognized bifunctional inducer, meaning it can induce both Phase I and

Phase II detoxification enzymes. Its primary biological activities of interest are the induction of

quinone reductase and the inhibition of cytochrome P450 1A1 (CYP1A1).

Induction of Quinone Reductase (QR)
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4'-Bromoflavone is a potent inducer of quinone reductase, a key Phase II enzyme involved in

the detoxification of carcinogens. This induction is mediated through the activation of the Nrf2-

Keap1-ARE signaling pathway.

Inhibition of Cytochrome P450 1A1 (CYP1A1)
CYP1A1 is a Phase I enzyme involved in the metabolic activation of pro-carcinogens. 4'-
Bromoflavone has been shown to be a potent inhibitor of CYP1A1-mediated ethoxyresorufin-

O-deethylase (EROD) activity, with a reported IC₅₀ of 0.86 μM.[3]

Nrf2-Keap1-ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1,

which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and

reactive oxygen species, or inducers like 4'-Bromoflavone, can modify cysteine residues on

Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows

Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in

the promoter regions of target genes, initiating the transcription of cytoprotective enzymes,

including quinone reductase.
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Caption: 4'-Bromoflavone induces a conformational change in Keap1, leading to Nrf2

translocation and gene transcription.

Experimental Protocols
Synthesis of 4'-Bromoflavone
This protocol is adapted from the general synthesis of flavones from 2'-hydroxychalcones.

4.1.1. Materials

2'-Hydroxy-4-bromochalcone

Iodine (I₂)

Dimethyl sulfoxide (DMSO)

Deionized water

Diethyl ether

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer with hotplate

Separatory funnel

Rotary evaporator

Equipment for column chromatography or recrystallization

4.1.2. Procedure

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4-bromochalcone (1 equivalent)

in a minimal amount of DMSO.
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Addition of Catalyst: Add a catalytic amount of iodine to the solution.

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a beaker containing ice-cold water.

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Washing: Combine the organic layers and wash with a saturated solution of sodium

thiosulfate to remove any remaining iodine, followed by a brine wash.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-
Bromoflavone.
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Caption: Workflow for the synthesis of 4'-Bromoflavone.

Quinone Reductase Induction Assay
This protocol outlines a cell-based assay to determine the quinone reductase inducing activity

of 4'-Bromoflavone using Hepa1c1c7 murine hepatoma cells.

4.2.1. Materials

Hepa1c1c7 cells

Cell culture medium (e.g., DMEM) with supplements

4'-Bromoflavone stock solution in DMSO

Lysis buffer
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Bradford reagent for protein quantification

Assay buffer (e.g., Tris-HCl)

NADPH

Flavin adenine dinucleotide (FAD)

Menadione

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Dicoumarol (inhibitor control)

96-well plates

Microplate reader

4.2.2. Procedure

Cell Seeding: Seed Hepa1c1c7 cells in 96-well plates at an appropriate density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 4'-Bromoflavone (and

a vehicle control, DMSO) for 24-48 hours.

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis

buffer.

Protein Quantification: Determine the total protein concentration in each lysate using the

Bradford assay.

QR Activity Measurement: In a new 96-well plate, add the cell lysate, assay buffer, NADPH,

FAD, and menadione.

Colorimetric Reaction: Add MTT to the wells. The reduction of MTT by menadiol (the product

of menadione reduction by QR) results in the formation of a blue formazan product.
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Inhibitor Control: Include wells with dicoumarol to measure the dicoumarol-inhibitable portion

of the activity, which represents the specific QR activity.

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate

reader. Calculate the specific QR activity (nmol MTT reduced/min/mg protein) and determine

the concentration of 4'-Bromoflavone that doubles the QR activity (CD value).

CYP1A1 Inhibition (EROD) Assay
This protocol describes an in vitro assay to measure the inhibitory effect of 4'-Bromoflavone
on CYP1A1 activity using the ethoxyresorufin-O-deethylase (EROD) assay.[4]

4.3.1. Materials

Human liver microsomes or recombinant human CYP1A1

Phosphate buffer

4'-Bromoflavone stock solution in DMSO

7-Ethoxyresorufin (substrate)

NADPH (cofactor)

Resorufin (standard)

Acetonitrile or methanol (to stop the reaction)

96-well plates (black, for fluorescence)

Fluorescence microplate reader

4.3.2. Procedure

Reaction Setup: In a 96-well plate, pre-incubate the liver microsomes or recombinant

CYP1A1 with various concentrations of 4'-Bromoflavone in phosphate buffer at 37°C.

Substrate Addition: Add 7-ethoxyresorufin to initiate the reaction.
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Cofactor Addition: Start the enzymatic reaction by adding NADPH.

Incubation: Incubate the plate at 37°C for a specific time.

Reaction Termination: Stop the reaction by adding cold acetonitrile or methanol.

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a

microplate reader (excitation ~530 nm, emission ~590 nm).

Standard Curve: Prepare a standard curve using known concentrations of resorufin.

Data Analysis: Calculate the rate of resorufin formation and determine the concentration of

4'-Bromoflavone that causes 50% inhibition of CYP1A1 activity (IC₅₀ value).

Conclusion
4'-Bromoflavone is a synthetic flavonoid with significant potential in chemoprevention due to

its dual action as an inducer of phase II detoxification enzymes and an inhibitor of phase I

enzymes. This technical guide has provided a comprehensive overview of its chemical and

structural properties, drawing upon available data and established principles of organic

chemistry. The detailed experimental protocols for its synthesis and biological evaluation offer a

practical resource for researchers. Further investigation, particularly the acquisition of a high-

resolution crystal structure and comprehensive experimental spectroscopic data, will be

invaluable in fully elucidating its structure-activity relationships and advancing its potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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